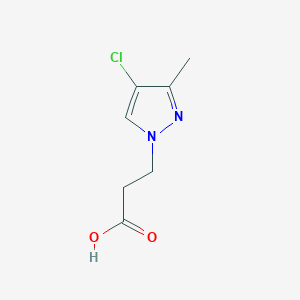
2,5-Dimetilbenzaldehído-dnph
Descripción general
Descripción
2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone is a derivative of 2,4-dinitrophenylhydrazine. It is commonly used as an analytical standard in various chemical analyses. The compound has a molecular formula of C15H14N4O4 and a molecular weight of 314.30 g/mol . It is known for its application in environmental and forensic analysis.
Aplicaciones Científicas De Investigación
2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: It is used as an analytical standard in chromatography and spectroscopy.
Biology: The compound can be used in the study of enzyme activities and metabolic pathways.
Medicine: It may be involved in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in environmental analysis to detect and quantify pollutants
Safety and Hazards
Métodos De Preparación
2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone can be synthesized through the reaction of 2,5-dimethylbenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent aldehyde.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone involves its ability to form stable hydrazones with aldehydes and ketones. This reaction is utilized in analytical chemistry to detect and quantify carbonyl compounds. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar compounds to 2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone include:
2,4-Dinitrophenylhydrazine: A parent compound used for similar analytical purposes.
2,5-Dimethylbenzaldehyde: The precursor aldehyde used in the synthesis of the hydrazone derivative.
Benzaldehyde-2,4-dinitrophenylhydrazone: Another hydrazone derivative used in analytical chemistry. The uniqueness of 2,5-Dimethylbenzaldehyde-2,4-dinitrophenylhydrazone lies in its specific structure, which provides distinct analytical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-3-4-11(2)12(7-10)9-16-17-14-6-5-13(18(20)21)8-15(14)19(22)23/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDQEABEWIRZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638735.png)
